3,4-Dibromo-2-methylbut-1-ene
Description
3,4-Dibromo-2-methylbut-1-ene (C₅H₈Br₂) is a brominated aliphatic alkene characterized by a double bond at position 1, bromine substituents at positions 3 and 4, and a methyl group at position 2. Its molecular weight is 243.93 g/mol. The compound’s reactivity is influenced by the electron-withdrawing bromine atoms, which polarize the double bond, making it susceptible to electrophilic and radical additions. It is commonly utilized in polymer chemistry as a cross-linking agent or monomer due to its ability to undergo chain-growth polymerization.
Properties
CAS No. |
64251-93-0 |
|---|---|
Molecular Formula |
C5H8Br2 |
Molecular Weight |
227.92 g/mol |
IUPAC Name |
3,4-dibromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h5H,1,3H2,2H3 |
InChI Key |
IXEIUHHZCBHHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromo-2-methylbut-1-ene can be synthesized through the electrophilic addition of bromine to 2-methylbut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-methylbut-1-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the dibromo product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 2-methylbut-1-ene in a continuous flow reactor. The reaction conditions, such as temperature and bromine concentration, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: Dehydrohalogenation can occur in the presence of a strong base, leading to the formation of alkenes.
Addition Reactions: The compound can participate in further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Addition: Formation of tetrabromo derivatives.
Scientific Research Applications
3,4-Dibromo-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dibromo-2-methylbut-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,4-Dibromo-2-methylbut-1-ene with structurally or functionally related compounds:
Key Observations:
Bromine Placement and Reactivity: In this compound, bromine atoms adjacent to the double bond enhance electrophilic reactivity, favoring addition reactions. In 4-Bromo-1,2-diaminobenzene, bromine on an aromatic ring deactivates the ring toward electrophilic substitution but directs incoming groups to meta/para positions due to its electron-withdrawing effect.
The methoxy groups in (Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene donate electron density to the phenyl rings, altering UV absorption and stability .
Mass Spectrometry and Fragmentation Patterns
- This compound : Bromine’s high mass defect results in distinct isotopic clusters. Fragmentation likely involves loss of Br• (79.9/81.9 Da) or HBr (80.9/82.9 Da).
- (Z/E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene : Dominant fragments include [M-C₁₂H₁₅O]⁺ (121 m/z) and [M-C₂H₅]⁺ (267 m/z), reflecting cleavage of methoxy and alkyl groups .
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